molecular formula C15H23NO3 B10974315 N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide

N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide

Cat. No.: B10974315
M. Wt: 265.35 g/mol
InChI Key: GKSDKJBBEGUVND-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide is an organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and an ethyl chain linked to a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide typically involves the reaction of 2,4-dimethoxyphenylacetic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
  • N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness

N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide is unique due to its specific structural features, such as the presence of both methoxy groups and a butanamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide

InChI

InChI=1S/C15H23NO3/c1-10(2)8-15(17)16-11(3)13-7-6-12(18-4)9-14(13)19-5/h6-7,9-11H,8H2,1-5H3,(H,16,17)

InChI Key

GKSDKJBBEGUVND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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